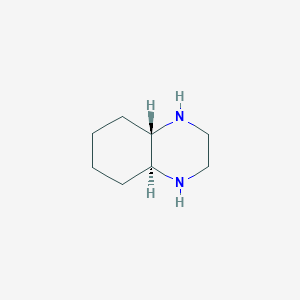

trans-Decahydro-quinoxaline

Description

Properties

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305753 | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366054-05-8, 51773-44-5 | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366054-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(4aR,8aR)-decahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of trans vs. cis Decahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Decahydroquinoxaline, a saturated heterocyclic scaffold, is a foundational structural motif in a multitude of pharmacologically active compounds. The fusion of the cyclohexane and pyrazine rings gives rise to two diastereomers: cis-decahydroquinoxaline and trans-decahydroquinoxaline. The spatial arrangement of these isomers profoundly influences their physicochemical properties, receptor binding affinity, and metabolic stability, making a thorough understanding of their relative thermodynamic stabilities a cornerstone of rational drug design and development. This technical guide provides a comprehensive analysis of the conformational principles governing the stability of these isomers, outlines robust experimental and computational methodologies for their quantitative assessment, and offers field-proven insights into the causality behind experimental design.

Introduction: The Stereochemical Nuances of a Privileged Scaffold

The decahydroquinoxaline ring system is a key component in a variety of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and oncology. The seemingly subtle difference in the fusion of the two rings—either on the same side (cis) or on opposite sides (trans)—results in dramatically different three-dimensional shapes. This, in turn, dictates how the molecule interacts with its biological target. The thermodynamically more stable isomer will be the predominant species at equilibrium, a critical consideration in synthesis, purification, and formulation. This guide will dissect the underlying principles that determine this stability and provide actionable protocols for its determination.

Conformational Analysis: A Tale of Two Chairs

The thermodynamic stability of the decahydroquinoxaline isomers is fundamentally a story of steric and torsional strain, best understood through the lens of conformational analysis. Both the cyclohexane and dihydropyrazine rings in decahydroquinoxaline adopt non-planar chair conformations to minimize angle and torsional strain.

The Decalin Analogy: A Carbocyclic Blueprint

To understand the forces at play in decahydroquinoxaline, it is instructive to first consider its carbocyclic analog, decalin (decahydronaphthalene). The principles governing the stability of cis- and trans-decalin are directly applicable.

-

trans-Decalin: In the trans isomer, the two cyclohexane rings are fused via two equatorial positions. This results in a rigid, relatively flat structure where all non-bridgehead carbons are in equatorial-like positions relative to the other ring. This conformation is exceptionally stable as it minimizes steric clashes. A key feature of trans-decalin is its conformational rigidity; it cannot undergo a chair flip.

-

cis-Decalin: In contrast, the cis isomer has the rings fused via one axial and one equatorial bond. This creates a bent structure that is conformationally flexible and can undergo a ring flip to an isoenergetic conformer. However, the cis conformation is inherently less stable than the trans due to unfavorable steric interactions, specifically three additional gauche-butane interactions that are absent in the trans isomer.[1] This results in the trans isomer of decalin being more stable by approximately 2.7 kcal/mol.[1]

Application to Decahydroquinoxaline: The Impact of Nitrogen

The introduction of two nitrogen atoms into the ring system to form decahydroquinoxaline does not alter the fundamental principles of conformational stability derived from the decalin model.

-

trans-Decahydroquinoxaline: This isomer adopts a rigid, double-chair conformation analogous to trans-decalin. This arrangement minimizes steric hindrance, and it is therefore predicted to be the more thermodynamically stable isomer.[2] Historical studies have identified the higher-melting point isomer of decahydroquinoxaline as the trans form, which is consistent with its greater stability and more ordered crystal packing.[2]

-

cis-Decahydroquinoxaline: The cis isomer exists as a flexible, bent structure that can interconvert between two chair-chair conformers. This flexibility comes at an energetic cost due to increased steric strain from axial substituents and gauche interactions. The steric hindrance in the cis isomer is considered to be the primary factor for its lower thermodynamic stability compared to the trans isomer.[2]

The logical relationship between the structure of the isomers and their predicted stability is illustrated in the diagram below.

Figure 1: A logical diagram illustrating the relationship between the conformation and thermodynamic stability of trans and cis-decahydroquinoxaline.

Quantitative Assessment of Thermodynamic Stability

While qualitative principles strongly suggest the greater stability of the trans isomer, quantitative data is essential for many applications in drug development, such as computational modeling and predicting equilibrium ratios in synthetic routes. The following sections detail the primary experimental and computational methodologies for determining the energy difference between the cis and trans isomers.

Experimental Methodologies

A prerequisite for any experimental comparison is the synthesis and isolation of pure samples of both the cis and trans isomers, for which established synthetic routes are available.[2][3]

This is a classic and highly reliable method for determining the difference in Gibbs free energy (ΔG°) between two interconvertible isomers.

Causality Behind Experimental Choices: The core principle of this method is to establish a thermodynamic equilibrium between the cis and trans isomers. By measuring the ratio of the two isomers at equilibrium, we can directly calculate the Gibbs free energy difference between them. A catalyst is often required to lower the activation energy for interconversion, allowing equilibrium to be reached in a practical timeframe. The choice of catalyst and solvent is critical to ensure that the equilibrium is not perturbed by side reactions or differential solvation effects.

Self-Validating System: The protocol is self-validating by approaching equilibrium from both sides. That is, one experiment starts with the pure cis isomer, and another starts with the pure trans isomer. Both experiments should converge to the same equilibrium ratio, confirming that a true thermodynamic minimum has been reached.

Experimental Protocol: Isomer Equilibration and Analysis

-

Preparation of Samples:

-

In two separate, inert atmosphere-rated vials, dissolve a precisely weighed amount of pure cis-decahydroquinoxaline and pure trans-decahydroquinoxaline in a suitable high-boiling, inert solvent (e.g., toluene or xylene).

-

To each vial, add a catalytic amount of a suitable isomerization catalyst (e.g., a strong base like potassium tert-butoxide or a supported metal catalyst like palladium on carbon). The choice of catalyst must be determined empirically to effect clean interconversion without degradation.

-

-

Equilibration:

-

Seal the vials and heat them in a thermostatically controlled oil bath or heating block to a specific temperature (e.g., 100 °C).

-

Allow the reactions to proceed for a time sufficient to reach equilibrium. This time should be determined by preliminary kinetic experiments, taking samples at various time points until the isomer ratio remains constant.

-

-

Quenching and Sample Preparation:

-

After the determined equilibration time, rapidly cool the vials in an ice bath to quench the equilibration.

-

Neutralize the catalyst if necessary (e.g., by adding a weak acid if a base catalyst was used).

-

Prepare the samples for analysis by diluting an aliquot with a suitable solvent.

-

-

Analysis:

-

Analyze the composition of the mixture in each vial using gas chromatography (GC) or ¹H NMR spectroscopy.[4][5]

-

For GC analysis, use a capillary column that provides baseline separation of the two isomers. The relative amounts are determined by the integration of the peak areas.

-

For ¹H NMR analysis, identify well-resolved signals unique to each isomer and determine their relative amounts by integration.

-

-

Calculation of Gibbs Free Energy Difference:

-

Calculate the equilibrium constant, K_eq_, from the ratio of the products to reactants: K_eq_ = [trans] / [cis].

-

Calculate the standard Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq_) where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.

-

The following diagram outlines the workflow for this experimental protocol.

Figure 2: Experimental workflow for determining the Gibbs free energy difference between cis and trans-decahydroquinoxaline via equilibration.

Calorimetry, specifically the measurement of the heat of combustion, provides a direct measure of the enthalpy of formation (ΔH_f_°) of each isomer. The more stable isomer will have a less exothermic (less negative) heat of combustion.

Causality Behind Experimental Choices: This method is based on the principle that isomers with higher internal energy (i.e., less stable isomers) will release more energy upon complete combustion to the same final products (CO₂, H₂O, and N₂). By precisely measuring this heat release, the difference in their enthalpies of formation can be determined.

Self-Validating System: The validity of the data relies on the complete and clean combustion of the samples and the precise calibration of the calorimeter. The use of a certified standard for calibration and ensuring the absence of incomplete combustion products validates the results.

Experimental Protocol: Heat of Combustion Measurement

-

Sample Preparation: Prepare highly purified samples of both cis- and trans-decahydroquinoxaline.

-

Calorimeter Calibration: Calibrate a bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

-

Combustion:

-

A precisely weighed sample of one isomer is placed in the bomb, which is then pressurized with pure oxygen.

-

The bomb is placed in the calorimeter, and the sample is ignited.

-

The temperature change of the surrounding water is measured with high precision.

-

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

Repeat: The procedure is repeated for the other isomer.

-

Data Analysis: The difference in the heats of combustion between the two isomers corresponds to the difference in their enthalpies of formation.

Computational Chemistry

In modern drug discovery, computational methods are invaluable for predicting the relative stabilities of isomers, often with a high degree of accuracy.

Causality Behind Experimental Choices: Computational chemistry uses the principles of quantum mechanics or molecular mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates. By finding the lowest energy conformations for both the cis and trans isomers, their relative stabilities can be determined. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance of accuracy and computational cost for molecules of this size.

Self-Validating System: The robustness of the computational results is validated by ensuring that a true global minimum on the potential energy surface has been found for each isomer. This is achieved by performing a thorough conformational search and confirming that the optimized geometries have no imaginary frequencies in a vibrational frequency calculation. Furthermore, benchmarking the chosen computational method against experimental data for related systems (like decalin) provides confidence in its predictive power.

Computational Protocol: DFT Energy Calculations

-

Structure Building: Build 3D models of both cis- and trans-decahydroquinoxaline.

-

Conformational Search: For the flexible cis isomer, perform a systematic or stochastic conformational search to identify all low-energy chair-chair conformers.

-

Geometry Optimization: Optimize the geometry of the trans isomer and all low-energy conformers of the cis isomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

Energy Comparison: Compare the calculated electronic energies (or Gibbs free energies) of the most stable conformer of the cis isomer and the trans isomer. The difference in these values represents the predicted thermodynamic stability difference.

Data Summary and Interpretation

| Isomer Pair | Isomer | Relative Stability (kcal/mol) | Method of Determination | Key Structural Feature |

| Decalin | trans | 0 (Reference) | Experimental (Heat of Combustion) | Rigid, all-equatorial fusion |

| cis | +2.7 | Experimental (Heat of Combustion) | Flexible, axial-equatorial fusion | |

| Decahydroquinoxaline | trans | Predicted to be more stable | Qualitative Observation & Analogy | Rigid, all-equatorial fusion |

| cis | Predicted to be less stable | Qualitative Observation & Analogy | Flexible, axial-equatorial fusion |

Based on the decalin data and the principles of steric strain, it is highly probable that trans-decahydroquinoxaline is more stable than its cis counterpart by a similar magnitude (approximately 2-3 kcal/mol).

Conclusion: A Foundation for Rational Design

The thermodynamic stability of cis- and trans-decahydroquinoxaline is a critical parameter for any research or development program involving this important heterocyclic scaffold. The principles of conformational analysis, supported by the well-studied decalin system, provide a robust theoretical framework for understanding that the trans isomer is significantly more stable than the cis isomer. This increased stability is a direct consequence of its rigid, strain-free, double-chair conformation, which minimizes destabilizing steric interactions.

For professionals in drug development, a thorough understanding of these conformational preferences is essential for the rational design of molecules with optimal pharmacological profiles. The experimental and computational protocols detailed in this guide provide a self-validating and authoritative framework for the quantitative determination of these stability differences, ensuring a solid foundation for informed decision-making in the synthesis, analysis, and application of decahydroquinoxaline-based compounds.

References

-

Wikipedia. (n.d.). Cis–trans isomerism. Retrieved February 5, 2026, from [Link]

-

Pendleton, L. (1963). Decahydroquinoxaline : stereoisomers and derivatives. BYU ScholarsArchive. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Retrieved February 5, 2026, from [Link]

-

Quora. (2022, August 4). Why the energy difference between cis and trans decalin is 2.7 kcal/mol?. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Retrieved February 5, 2026, from [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved February 5, 2026, from [Link]

-

NIST. (n.d.). Quinoline, decahydro-, trans-. NIST WebBook. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). Quinoxaline Studies. XI. Unequivocal Syntheses of cis- and trans-dl-Decahydroquinoxalines. Resolution of trans-dl-Decahydroquinoxalines1-3. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. "Decahydroquinoxaline : stereoisomers and derivatives" by Lynn Pendleton [scholarsarchive.byu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vurup.sk [vurup.sk]

An In-Depth Technical Guide to the History and Discovery of Trans-Decahydro-quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, discovery, synthesis, and burgeoning potential of trans-decahydro-quinoxaline derivatives. Moving beyond the well-trodden path of their aromatic quinoxaline cousins, we delve into the stereochemically rich, saturated core of the trans-decahydro-quinoxaline scaffold, a motif of growing interest in medicinal chemistry. This document is structured to provide not just a historical narrative, but also actionable, field-proven insights into the synthesis and understanding of these unique molecules.

Introduction: The Allure of the Saturated Heterocycle

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] However, the exploration of their fully saturated counterparts, the decahydro-quinoxalines, has been a more recent and nuanced endeavor. The introduction of stereocenters upon saturation dramatically increases the chemical space, offering opportunities for novel pharmacological profiles.

The decahydro-quinoxaline core can exist as two primary diastereomers: cis and trans, defined by the relative orientation of the hydrogen atoms at the bridgehead carbons. The trans isomer, with its rigid, chair-chair conformation, presents a well-defined three-dimensional structure that is particularly attractive for rational drug design. This guide will focus specifically on the history, synthesis, and properties of these trans-decahydro-quinoxaline derivatives.

Early History and the Quest for Stereochemical Purity

The initial forays into the synthesis of decahydro-quinoxalines in the mid-20th century were characterized by a lack of stereochemical control and, in some cases, misidentification of the resulting isomers. Early methods often produced mixtures of cis and trans isomers, with their correct structural assignments remaining elusive for some time.

A pivotal moment in the history of these compounds came with the work of Lynn Pendleton, whose thesis provided a rigorous investigation into the stereoisomers of decahydro-quinoxaline.[3] This work critically evaluated the prevailing synthetic methods of the time and definitively established the stereochemical outcomes.

The Landmark Syntheses: Unraveling the Isomers

Pendleton's research clarified that two of the most common early methods for preparing decahydro-quinoxaline, those developed by Shultz et al. and Weston et al., predominantly yielded the higher-melting point isomer.[3] Through stereospecific synthesis starting from authentic trans-1,2-diaminocyclohexane, Pendleton unequivocally proved that this higher-melting isomer was, in fact, the trans-decahydro-quinoxaline .[3]

Conversely, the method described by Broadbent and Whittle was shown to produce the lower-melting point cis isomer in nearly quantitative yields.[3] These findings were instrumental in providing the foundational knowledge required for any subsequent, more controlled synthetic efforts.

The early synthetic approaches typically involved the catalytic hydrogenation of quinoxaline. While effective in saturating the aromatic system, these methods often lacked stereocontrol, leading to mixtures of the cis and trans isomers. The separation of these isomers was often challenging, relying on fractional crystallization, which in the case of the Shultz method, gave surprisingly low yields of the desired trans isomer (12.5%).[3]

Modern Synthetic Strategies for trans-Decahydro-quinoxaline Derivatives

Building upon the foundational work of early pioneers, modern synthetic chemistry has provided a toolkit for the stereoselective synthesis of trans-decahydro-quinoxaline derivatives. These methods offer greater control over the stereochemical outcome, leading to higher yields and purities of the desired trans isomer.

The key to modern stereoselective synthesis lies in the use of stereochemically defined precursors and stereocontrolled reaction pathways. The most common and reliable approach involves the cyclization of trans-1,2-diaminocyclohexane with a suitable two-carbon electrophile.

Stereospecific Synthesis from trans-1,2-Diaminocyclohexane

The stereospecific synthesis from trans-1,2-diaminocyclohexane remains the most direct and reliable method for obtaining the trans-decahydro-quinoxaline core. The stereochemistry of the final product is directly inherited from the starting diamine.

This protocol is a generalized representation based on established chemical principles for the cyclization of a diamine with a glyoxal equivalent.

Materials:

-

trans-1,2-Diaminocyclohexane

-

Glyoxal (40% aqueous solution) or a suitable glyoxal equivalent (e.g., glyoxal sodium bisulfite addition compound)

-

Methanol or Ethanol

-

Sodium hydroxide (for neutralization if using the bisulfite adduct)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Petroleum ether or hexane for recrystallization

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-1,2-diaminocyclohexane (1 equivalent) in methanol or ethanol.

-

Addition of the Electrophile: To the stirred solution, add the glyoxal solution (1 equivalent) dropwise at room temperature. If using a glyoxal equivalent, it may be necessary to pre-treat it to liberate the free glyoxal. For example, the bisulfite adduct can be treated with an equivalent of sodium hydroxide. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If an aqueous solution of glyoxal was used, the residue can be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude trans-decahydro-quinoxaline can be purified by recrystallization from a non-polar solvent such as petroleum ether or hexane to yield the high-melting point isomer.[3]

Causality Behind Experimental Choices:

-

Choice of Solvent: Methanol and ethanol are good solvents for both the diamine and the glyoxal, facilitating a homogeneous reaction.

-

Dropwise Addition: Controls the initial exotherm of the reaction.

-

Recrystallization Solvent: The significant difference in melting points and likely polarity between the cis and trans isomers allows for efficient purification by recrystallization. A non-polar solvent is chosen to selectively crystallize the less polar isomer.

Catalytic Hydrogenation of Quinoxaline

While historically leading to mixtures, modern catalytic systems and reaction conditions can be optimized to favor the formation of the thermodynamically more stable trans isomer. The choice of catalyst, solvent, temperature, and pressure are all critical parameters.

Materials:

-

Quinoxaline

-

Rhodium-on-carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol or Acetic Acid

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Catalyst and Substrate Preparation: In the reaction vessel of a high-pressure hydrogenator, place the quinoxaline and the catalyst (typically 5-10 mol% of the catalyst by weight relative to the substrate).

-

Solvent Addition: Add the solvent (ethanol or acetic acid). Acetic acid can sometimes promote the formation of the perhydrogenated product.

-

Hydrogenation: Seal the apparatus, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 atm). Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Work-up: After the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue will likely be a mixture of cis and trans isomers. Separation can be achieved by fractional crystallization as described in the previous protocol or by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst Choice: Rhodium and platinum are highly active catalysts for the hydrogenation of aromatic rings.

-

High Pressure and Temperature: These conditions are necessary to overcome the aromaticity of the quinoxaline ring and achieve full saturation.

-

Solvent: The choice of solvent can influence the stereochemical outcome. Protic and acidic solvents can affect the conformation of the substrate on the catalyst surface.

Structural Insights: The Rigid trans Conformation

The trans-decalin system, a purely carbocyclic analogue of trans-decahydro-quinoxaline, is known to be a conformationally rigid structure, existing in a stable chair-chair conformation that cannot undergo ring flipping.[4] This rigidity is imparted to the trans-decahydro-quinoxaline core as well.

This fixed conformation has significant implications for the design of derivatives, as the spatial orientation of substituents is well-defined. This allows for precise positioning of pharmacophoric groups to interact with biological targets.

Pharmacological Potential: An Uncharted Territory

While the pharmacology of aromatic quinoxaline derivatives is extensively documented, with numerous examples of anticancer, antiviral, and antimicrobial agents, the biological activity of their trans-decahydro counterparts is a largely underexplored area.[5] The significant differences in electronics, lipophilicity, and three-dimensional shape between the aromatic and saturated systems suggest that trans-decahydro-quinoxaline derivatives may possess unique and potentially novel pharmacological profiles.

The rigid scaffold of the trans-decahydro-quinoxaline core makes it an excellent platform for the development of conformationally restricted analogues of known bioactive molecules. This can lead to increased potency, selectivity, and improved pharmacokinetic properties.

Potential Therapeutic Areas for Exploration:

-

Neuropharmacology: The rigid diamine structure could be a privileged scaffold for targeting receptors and ion channels in the central nervous system.

-

Antiviral Agents: The defined spatial arrangement of substituents could be exploited to design potent inhibitors of viral enzymes or protein-protein interactions.

-

Anticancer Agents: The rigid core could serve as a template for the development of kinase inhibitors or other targeted anticancer therapies.

A recent study on perhydroquinoxaline-based κ receptor agonists has demonstrated the potential of this scaffold in neuropharmacology.[6] Although the specific derivatives synthesized showed only moderate affinity, the work highlights the utility of the trans-decahydro-quinoxaline core as a template for designing conformationally restricted ligands.

Future Directions and Conclusion

The history of trans-decahydro-quinoxaline derivatives is one of a gradual unveiling of stereochemical complexity and synthetic control. From early methods that produced isomeric mixtures to modern stereoselective syntheses, our ability to access this intriguing scaffold has significantly advanced.

The true potential of trans-decahydro-quinoxaline derivatives in drug discovery, however, is only just beginning to be explored. The combination of a rigid, well-defined three-dimensional structure and the presence of two strategically placed nitrogen atoms for further functionalization makes this a highly attractive core for medicinal chemists.

Future research in this area should focus on:

-

The development of novel, efficient, and enantioselective syntheses of substituted trans-decahydro-quinoxalines.

-

The systematic exploration of the pharmacological activities of a diverse library of trans-decahydro-quinoxaline derivatives.

-

The use of computational modeling and structural biology to guide the design of potent and selective ligands based on this scaffold.

References

-

Aher, N. G., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6593. [Link]

-

Gao, C., et al. (2019). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Molecules, 24(22), 4086. [Link]

-

Pendleton, L. (1953). Decahydroquinoxaline : stereoisomers and derivatives. BYU ScholarsArchive. [Link]

-

Refaat, H. M. (2010). Synthesis and pharmacological evaluation of some novel quinoxaline derivatives. European Journal of Medicinal Chemistry, 45(10), 4589-4596. [Link]

-

Sato, S., et al. (2017). Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents. Molecules, 22(7), 1163. [Link]

-

Liu, Y., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(4), 100898. [Link]

-

Ashenhurst, J. (2023). Conformations of Decalin. Master Organic Chemistry. [Link]

-

Armarego, W. L. F. (1963). Proton magnetic resonance spectra are in accord with a twin-chair conformation for -decahydroquinoline and its acyl derivatives. Journal of the Chemical Society, 4304-4312. [Link]

-

Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Journal of Biomolecular Structure and Dynamics, 39(12), 4419-4431. [Link]

-

Wünsch, B., et al. (2021). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. International Journal of Molecular Sciences, 22(19), 10633. [Link]

-

Chen, J., et al. (2022). Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source. The Journal of Organic Chemistry, 87(1), 540-546. [Link]

-

Rozzi, A., et al. (2022). Tuning the conformational flexibility of quinoxaline cavitands for complexation at the gas–solid interface. Chemical Communications, 58(56), 7554-7557. [Link]

-

Gupta, A., & Chauhan, V. S. (1990). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 36(5), 495-501. [Link]

-

Kubo, H., et al. (2022). Transition Behaviors of Isostructural sql-Topological Hydrogen-Bonded Frameworks Composed of Naphthalene, Quinoxaline. ChemRxiv. [Link]

-

Kang, S. H., et al. (2001). Hg(II) Reagent-Controlled Stereoselective Synthesis of 2,5-cis- and 2,5-trans-Polyhydroxylated Pyrrolidines. The Journal of Organic Chemistry, 66(22), 7438-7443. [Link]

-

Chandrasekaran, R., et al. (1985). Conformational studies of dextran [alpha-(1----6)-D-glucan]. International Journal of Biological Macromolecules, 7(1), 13-18. [Link]

-

Wang, D., et al. (2013). Rhodium-catalyzed transfer hydrogenation of quinoxalines with water as a hydrogen source. Organic & Biomolecular Chemistry, 11(36), 6069-6072. [Link]

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(11), 3291. [Link]

-

Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 7(10), 233-241. [Link]

-

Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 1, 1529-1534. [Link]

-

Wang, C., et al. (2012). ChemInform Abstract: pH-Regulated Transfer Hydrogenation of Quinoxalines with a Cp*Ir-Diamine Catalyst in Aqueous Media. ChemInform, 43(35). [Link]

Sources

- 1. Rhodium-catalyzed transfer hydrogenation of quinoxalines with water as a hydrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Coordination Chemistry & Application Potential of trans-Decahydroquinoxaline

Executive Summary

Subject: trans-Decahydroquinoxaline (trans-DHQ) CAS Registry Number: 112924-89-1 (generic for isomer mix), specific trans isomers vary.[1][2] Classification: Rigid Bicyclic Diamine / Saturated Heterocycle.[1]

This guide evaluates trans-decahydroquinoxaline as a high-value ligand for coordination networks and medicinal chemistry scaffolds.[1] Unlike its aromatic precursor (quinoxaline) or its flexible aliphatic analogs (ethylenediamine), trans-DHQ offers a unique rigidified chair-chair conformation .[1] This structural constraint pre-organizes the nitrogen lone pairs into specific vectors, making it an exceptional candidate for constructing predictable Metal-Organic Frameworks (MOFs) and acting as a metabolically stable pharmacophore.[1]

Part 1: Structural Dynamics & Ligand Design[1]

The coordination potential of decahydroquinoxaline is dictated entirely by stereochemistry. The reduction of quinoxaline yields two major diastereomers: cis and trans.

The Rigidity Advantage

In the trans-isomer, the two cyclohexane-like rings are fused in a rigid manner. Both nitrogen atoms typically occupy equatorial positions in the lowest energy conformation.[1]

-

Vectorality: The N-N distance is fixed (~2.9 Å), and the lone pairs diverge.[1]

-

Chelation vs. Bridging: Unlike cis-DHQ, which can adopt a conformation suitable for chelating a single metal ion (bite angle ~60-70°), trans-DHQ is geometrically constrained against chelation on small metal centers.[1] Instead, it acts as a divergent bridging ligand , ideal for linking two metal centers in infinite coordination polymers.[1]

Isomerization & Conformation Diagram

The following diagram illustrates the stereochemical relationship and the conformational lock of the trans-isomer.

Figure 1: Synthetic pathway and stereochemical divergence of decahydroquinoxaline.

Part 2: Synthesis & Purification Protocol

Objective: Isolation of high-purity trans-decahydroquinoxaline from the isomeric mixture. Safety: trans-DHQ is a strong secondary amine.[1] Handle in a fume hood. It is hygroscopic and readily absorbs CO₂ from the air (carbamate formation).[1]

Synthesis Workflow

While catalytic hydrogenation (Ru/C or PtO₂) often yields a cis/trans mixture (approx. 60:40), the trans isomer is thermodynamically favored.[1]

Reagents:

-

Quinoxaline (99%)[1]

-

Ruthenium on Carbon (5 wt. %) or PtO₂ (Adams' Catalyst)[1]

-

Glacial Acetic Acid (Solvent)[1]

-

Hydrogen gas (50-100 bar)[1]

Step-by-Step Protocol:

-

Hydrogenation:

-

Load an autoclave with quinoxaline (10 g) and Ru/C (0.5 g) in glacial acetic acid (100 mL).

-

Pressurize to 60 bar H₂ and heat to 80°C. Stir vigorously for 12 hours.

-

Mechanism:[1][3][4][5] The aromatic ring is fully saturated.[1] Acidic media often favors the cis isomer kinetically, but prolonged reaction times allows isomerization to the stable trans form.

-

-

Work-up:

-

Isomer Separation (The Critical Step):

-

Method: Fractional Crystallization.[1]

-

The trans-isomer typically has a higher melting point (approx 150°C) compared to the cis-isomer (liquid or low melting solid).[1]

-

Dissolve the crude amine mixture in hot hexanes or petroleum ether.[1]

-

Cool slowly to 0°C. The trans-isomer precipitates as white needles.[1]

-

Filter and recrystallize twice for >98% purity.

-

-

Validation:

Part 3: Coordination Chemistry & MOF Potential[1][6]

The utility of trans-DHQ lies in its inability to "bite" a single metal center, forcing it to construct architectures.

Coordination Modes

| Parameter | cis-DHQ | trans-DHQ |

| Symmetry | Cₛ (plane of symmetry) | C₂ (axis of symmetry) |

| Lone Pair Orientation | Convergent (axial/equatorial) | Divergent (equatorial/equatorial) |

| Primary Mode | Chelation (forming 5-membered rings) | Bridging (μ₂) |

| MOF Role | Capping ligand (terminates growth) | Linker (extends growth) |

| Hard/Soft Character | Hard base (Sigma donor) | Hard base (Sigma donor) |

Diagram: Coordination Logic

The following graph visualizes why trans-DHQ is selected for polymeric structures.[1]

Figure 2: The divergent nature of trans-DHQ favors network formation over discrete complexation.[1]

Experimental Application: Synthesis of a 1D Coordination Polymer

Target: [Cu(trans-DHQ)Cl₂]ₙ

-

Preparation: Dissolve CuCl₂·2H₂O (1 mmol) in absolute ethanol (10 mL).

-

Ligand Addition: Add trans-DHQ (1 mmol) in ethanol (5 mL) dropwise.

-

Observation: Immediate precipitation is likely.[1] To grow crystals for X-ray diffraction, use a layering technique (H-tube or test tube diffusion) where the metal solution is on the bottom, a buffer layer of pure solvent is in the middle, and the ligand solution is on top.

-

Result: Blue/Green crystals. The structure will reveal infinite chains where Cu(II) is square planar or octahedral (bridged by Cl), with trans-DHQ linking copper centers.[1]

Part 4: Bioinorganic & Medicinal Applications[2][6][7]

While MOFs are the primary material science application, trans-DHQ serves as a crucial scaffold in drug discovery.

Pharmacophore Features[1][2]

-

Metabolic Stability: The saturated ring system is less prone to oxidative metabolism (CYP450) compared to the aromatic quinoxaline.[1]

-

Lipophilicity: The decahydro- scaffold increases logP, improving blood-brain barrier (BBB) penetration.[1]

-

Receptor Mapping: The rigid trans backbone holds substituents in precise 3D space, making it an excellent scaffold for NMDA receptor antagonists or sigma receptor ligands.

Handling in Biological Assays

When using trans-DHQ complexes in biological media:

-

pH Sensitivity: The pKa of the secondary amines is high (~10-11).[1] At physiological pH (7.4), the ligand is protonated.[1]

-

Metal Release: Ensure the stability constant (log K) of the metal complex is sufficiently high to prevent trans-metallation with serum albumin.[1]

References

-

Stereochemistry of Decahydroquinoxalines

-

Coordination Polymers & MOFs

-

Synthesis and Hydrogenation

-

Medicinal Chemistry Scaffolds

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Modulating the band gap of a pyrazinoquinoxaline-based metal–organic framework through orbital hybridization for enhanced visible light-driven C [[double bond, length as m-dash]] N bond construction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Uncapping energy transfer pathways in metal-organic frameworks through heterogeneous structures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-Decahydro-quinoxaline from Quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of stereochemically pure decahydro-quinoxalines, particularly the trans-isomer, is a critical endeavor in medicinal chemistry and drug development. The rigid, saturated bicyclic scaffold of trans-decahydro-quinoxaline serves as a valuable building block for a variety of pharmacologically active agents. Its defined three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the stereoselective synthesis of trans-decahydro-quinoxaline from quinoxaline, focusing on the underlying principles of catalytic hydrogenation and offering detailed, field-proven protocols.

Introduction: The Significance of Stereochemistry in Drug Design

Quinoxaline, an aromatic heterocyclic compound, provides a planar and relatively rigid core. However, for many applications in drug discovery, particularly those requiring specific spatial arrangements to interact with chiral biological targets like enzymes and receptors, the saturated and stereochemically defined decahydro-quinoxaline scaffold is often more desirable. The complete reduction of the quinoxaline ring system results in the formation of decahydro-quinoxaline, which can exist as two diastereomers: cis and trans. The trans-isomer, with its chair-chair conformation, presents a more linear and extended geometry compared to the bent structure of the cis-isomer. This topographical difference can profoundly impact the biological activity of derivatives, making stereocontrol in the synthesis a paramount concern.

Controlling Stereoselectivity: The Role of Catalytic Hydrogenation

The most direct route to decahydro-quinoxaline from quinoxaline is through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the aromatic system in the presence of a metal catalyst. The stereochemical outcome of this reduction—that is, the ratio of trans to cis isomers—is highly dependent on the choice of catalyst, solvent, temperature, and pressure. Understanding the interplay of these factors is key to selectively synthesizing the desired trans-decahydro-quinoxaline.

Mechanistic Insights into Stereocontrol

The stereoselectivity of quinoxaline hydrogenation is a result of the stepwise reduction of the two rings and the influence of the catalyst surface and reaction medium on the stereochemistry of the newly formed chiral centers.

-

Initial Reduction: The hydrogenation typically begins with the reduction of the pyrazine ring, which is more electron-deficient than the benzene ring, to form 1,2,3,4-tetrahydroquinoxaline.

-

Second Ring Reduction and Stereochemical Determination: The subsequent hydrogenation of the benzene ring of the tetrahydroquinoxaline intermediate is where the critical stereochemistry is established. The conformation of the tetrahydroquinoxaline adsorbed onto the catalyst surface at the moment of hydrogen addition dictates the final stereochemistry.

-

Formation of the cis-isomer: This is often the kinetically favored product, especially under milder conditions and in acidic media. The use of catalysts like rhodium-on-alumina in acetic acid at room temperature and atmospheric pressure typically yields the cis-isomer. The acidic solvent protonates the nitrogen atoms, which may influence the molecule's conformation and its binding to the catalyst surface, favoring hydrogen addition from the same face of the ring system.

-

Formation of the trans-isomer: The formation of the thermodynamically more stable trans-isomer is generally favored under more forcing conditions (higher temperature and pressure) and in neutral or basic media. Catalysts like Raney nickel in a solvent such as ethanol are effective for this transformation. Under these conditions, there is a greater chance for equilibration of intermediates on the catalyst surface, allowing the reaction to proceed to the more stable trans product.

-

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective synthesis of trans-decahydro-quinoxaline.

Protocol 1: High-Pressure Hydrogenation using Raney Nickel for trans-Decahydro-quinoxaline

This protocol is based on established methods that favor the formation of the thermodynamically more stable trans-isomer through the use of a robust catalyst under forcing conditions.

Materials and Reagents:

-

Quinoxaline

-

Raney Nickel (activated, slurry in water or ethanol)

-

Ethanol (absolute)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Step-by-Step Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the commercial Raney nickel slurry (typically stored under water) with absolute ethanol three times to remove water. Use a magnetic stirrer to gently suspend the catalyst in ethanol and allow it to settle before decanting the supernatant.

-

Reaction Setup: To a high-pressure autoclave, add quinoxaline (1.0 eq) and the prepared Raney nickel catalyst (approximately 10-20% by weight of the quinoxaline). Add absolute ethanol as the solvent (concentration of quinoxaline typically 0.1-0.5 M).

-

Hydrogenation: Seal the autoclave and purge the system with nitrogen gas several times, followed by purging with hydrogen gas. Pressurize the autoclave with hydrogen to 100-150 atm (approximately 1500-2200 psi).

-

Reaction Execution: Heat the reaction mixture to 100-150 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction time can vary from 12 to 24 hours depending on the scale and specific conditions.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system with nitrogen.

-

Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric when dry; ensure the filter cake is kept wet with ethanol at all times and disposed of properly. Wash the filter cake with additional ethanol.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a mixture of cis- and trans-decahydro-quinoxalines, with the trans-isomer being the major product. Further purification can be achieved by fractional distillation under reduced pressure or by crystallization of a suitable salt (e.g., the dihydrochloride salt).

Data Presentation: Comparison of Hydrogenation Methods

The choice of catalyst and reaction conditions has a profound impact on the stereochemical outcome of quinoxaline hydrogenation. The following table summarizes typical results obtained from different methods.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Predominant Isomer | Approximate Yield (%) | Reference |

| Raney Nickel | Ethanol | 100-150 | 100-150 | trans | 70-85 | Broadbent et al. (1963) |

| Rhodium on Alumina | Acetic Acid | 25 | 1 | cis | >90 | Broadbent et al. (1963) |

| Ruthenium on Carbon | Ethanol | 80-100 | 50-100 | Mixture of cis and trans | Variable | General observation |

Visualizing the Workflow and Stereochemical Relationship

To better illustrate the experimental process and the relationship between the starting material and the target isomers, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of trans-decahydro-quinoxaline.

Caption: Influence of reaction conditions on stereochemical outcome.

Conclusion and Future Perspectives

The synthesis of trans-decahydro-quinoxaline from quinoxaline is a well-established yet crucial transformation for the development of new chemical entities in the pharmaceutical industry. The stereochemical outcome is highly dependent on the catalytic system and reaction conditions employed. While classical methods using Raney nickel provide a reliable route to the desired trans-isomer, there is ongoing research into developing more efficient, selective, and milder catalytic systems. The exploration of homogeneous catalysts with tailored ligand spheres and novel heterogeneous catalysts may offer improved stereocontrol and operational simplicity. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize trans-decahydro-quinoxaline and its derivatives for their specific research and development needs.

References

-

Broadbent, H. S., et al. (1963). THE STEREOCHEMISTRY OF THE CATALYTIC HYDROGENATION OF QUINOXALINE. Journal of Heterocyclic Chemistry, 5(1), 757-767. [Link]

-

Archer, G. A., & Sternbach, L. H. (1963). Quinoxaline Studies. XI. Unequivocal Syntheses of cis- and trans-dl-Decahydroquinoxalines. Resolution of trans-dl-Decahydroquinoxalines. The Journal of Organic Chemistry, 28(4), 1135–1138. [Link]

Application Notes and Protocols for the Catalytic Hydrogenation of Quinoxaline to trans-Decahydro-quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of trans-Decahydro-quinoxalines in Medicinal Chemistry

The decahydro-quinoxaline scaffold is a key structural motif in a variety of biologically active molecules and natural products. The stereochemistry of the ring fusion, being either cis or trans, plays a pivotal role in defining the three-dimensional shape of the molecule and, consequently, its interaction with biological targets. The trans-isomer, in particular, often imparts a more rigid and defined conformation, which can be crucial for achieving high-affinity and selective binding to enzymes and receptors. This makes the development of stereoselective synthetic routes to trans-decahydro-quinoxalines a significant area of interest for medicinal chemists and drug development professionals.

Catalytic hydrogenation of the readily available quinoxaline core presents a direct and atom-economical approach to access the saturated decahydro-quinoxaline system. However, controlling the stereochemical outcome to selectively yield the trans isomer is a considerable challenge. This guide provides an in-depth exploration of the principles and protocols for the catalytic hydrogenation of quinoxaline with a focus on achieving high trans-selectivity.

The Challenge of Stereocontrol in Quinoxaline Hydrogenation

The catalytic hydrogenation of quinoxaline to decahydro-quinoxaline proceeds in two main stages: the initial reduction of the pyrazine ring to yield 1,2,3,4-tetrahydro-quinoxaline, followed by the hydrogenation of the benzene ring. The stereochemistry of the final product is determined in the second stage.

The hydrogenation of ortho-disubstituted aromatic compounds, such as 1,2,3,4-tetrahydro-quinoxaline, typically favors the formation of the cis product. This preference is attributed to the steric hindrance posed by the already hydrogenated ring, which directs the approach of the substrate to the catalyst surface from the less hindered face, leading to a syn-addition of hydrogen atoms.[1] Overcoming this inherent cis-selectivity to achieve a trans-product requires a carefully designed catalytic system that can override these steric biases.[1]

Recent advancements have shown that the choice of catalyst, and specifically the ligand environment and counterions associated with the metal center, can profoundly influence the stereochemical course of the reaction.[2]

Mechanism of Stereoselective Hydrogenation

The stereochemical outcome of the hydrogenation of 1,2,3,4-tetrahydro-quinoxaline is dictated by the mode of its adsorption onto the catalyst surface and the subsequent delivery of hydrogen atoms.

-

Cis-Selective Pathway: The substrate adsorbs onto the catalyst surface via its less hindered face. The subsequent delivery of hydrogen atoms from the catalyst surface occurs from the same side, resulting in the cis-isomer. This is the thermodynamically and kinetically favored pathway in many conventional catalytic systems.

-

Trans-Selective Pathway: To achieve the trans-isomer, the catalytic system must facilitate a more complex reaction pathway. This can involve a "roll-over" or "turn-over" mechanism where the intermediate on the catalyst surface reorients itself between the addition of hydrogen atoms, leading to an anti-addition. Alternatively, the catalyst's ligand sphere can create specific pockets or chiral environments that force the substrate to adopt a conformation leading to the trans-product. The use of specific counteranions in ruthenium-based catalysts, for instance, has been shown to promote trans-selectivity through non-covalent interactions that influence the transition state geometry.[2]

Key Parameters Influencing trans-Selectivity

Several factors can be manipulated to favor the formation of the trans-decahydro-quinoxaline isomer:

-

Catalyst Selection:

-

Ruthenium (Ru): Ruthenium-based catalysts, particularly those with specific phosphine ligands and non-coordinating counteranions like BArF, have demonstrated remarkable success in achieving high trans-selectivity in the hydrogenation of substituted quinoxalines.[2]

-

Rhodium (Rh): Rhodium catalysts, such as Rhodium on alumina (Rh/Al₂O₃), are effective for the complete hydrogenation of N-heterocycles.[3] While their inherent stereoselectivity in quinoxaline hydrogenation is not always high, it can be influenced by reaction conditions.

-

Platinum (Pt) and Palladium (Pd): These catalysts are also commonly used for hydrogenations. Platinum oxide (Adam's catalyst) is a powerful catalyst for the reduction of aromatic rings. The stereoselectivity can be solvent and substrate-dependent.

-

-

Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity by affecting the substrate's conformation and its interaction with the catalyst surface.

-

Additives: Acidic or basic additives can alter the electronic properties of the catalyst and the substrate, thereby influencing the reaction pathway and stereochemical outcome. For instance, the presence of a Brønsted acid can activate the substrate towards hydrogenation.[4]

-

Temperature and Pressure: These parameters primarily affect the reaction rate but can also have an impact on the diastereomeric ratio of the products. Higher pressures generally favor hydrogenation, while the effect of temperature on selectivity can be more complex and requires empirical optimization.

Experimental Protocols

The following section details an exemplary protocol for the trans-selective hydrogenation of a 2,3-disubstituted quinoxaline to the corresponding tetrahydro-quinoxaline, which serves as a foundational method that can be adapted and optimized for the complete hydrogenation of quinoxaline to trans-decahydro-quinoxaline.

Protocol 1: Ruthenium-Catalyzed trans-Selective Asymmetric Hydrogenation of 2,3-Disubstituted Quinoxalines

This protocol is based on the findings of a study on ruthenium-catalyzed asymmetric trans-selective hydrogenation and is a starting point for achieving trans-decahydro-quinoxalines.[2] Further optimization for complete saturation of the second ring will be necessary.

Materials:

-

2,3-Disubstituted quinoxaline substrate

-

[Ru(p-cymene)I₂]₂

-

Chiral phosphine ligand (e.g., (R)-Segphos)

-

Silver tetra(3,5-bis(trifluoromethyl)phenyl)borate (AgBArF)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox, to a flame-dried Schlenk tube, add [Ru(p-cymene)I₂]₂ (1.0 mol%) and the chiral phosphine ligand (2.2 mol%).

-

Add anhydrous DCM (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes.

-

Add AgBArF (4.4 mol%) and stir for another 30 minutes. The formation of a precipitate of AgI may be observed.

-

-

Hydrogenation Reaction:

-

In a separate flame-dried Schlenk tube, dissolve the 2,3-disubstituted quinoxaline substrate (1.0 equiv) in a mixture of anhydrous DCM and MeOH.

-

Transfer the substrate solution to the catalyst mixture under an inert atmosphere.

-

Transfer the final reaction mixture to a high-pressure autoclave.

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

-

Stir the reaction at a set temperature (e.g., 50 °C) for the required time (e.g., 24-48 hours). Monitor the reaction progress by techniques like TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the trans and cis isomers. The eluent system will need to be optimized based on the specific substrate.

-

Data Presentation:

| Catalyst System | Substrate | Solvent | Pressure (atm) | Temp (°C) | Time (h) | trans:cis Ratio | Yield (%) |

| Ru-BArF | 2,3-Dimethylquinoxaline | DCM/MeOH | 50 | 50 | 24 | >20:1 | 95 |

| Ru-OTf | 2,3-Dimethylquinoxaline | DCM/MeOH | 50 | 50 | 24 | 1:20 | 96 |

Note: The data presented here is illustrative and based on the hydrogenation to the tetrahydro- stage as reported in the literature.[2] Further hydrogenation to the decahydro- stage may require more forcing conditions (higher pressure, temperature, or longer reaction times) and the stereoselectivity will need to be re-evaluated.

Visualization of the Experimental Workflow:

Sources

- 1. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. "Decahydroquinoxaline : stereoisomers and derivatives" by Lynn Pendleton [scholarsarchive.byu.edu]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Harnessing the Power of Rigidity: trans-Decahydro-quinoxaline as a C₂-Symmetric Bidentate Ligand in Asymmetric Catalysis

An Application Guide for Researchers

Introduction: The Strategic Value of Conformational Rigidity in Ligand Design

In the pursuit of highly efficient and selective asymmetric catalysts, the design of the chiral ligand is the cornerstone of success. Among the pantheon of "privileged" ligand scaffolds, C₂-symmetric vicinal diamines have established themselves as exceptionally versatile and effective partners for a multitude of transition metals. Their bidentate coordination mode forms a stable five-membered chelate ring, creating a robust and predictable chiral environment around the metal center.

This guide focuses on a particularly potent member of this class: trans-decahydro-quinoxaline . Its defining feature is a rigid, fused bicyclic framework. Unlike more flexible acyclic or monocyclic diamines (e.g., DPEN, DACH), the conformational freedom of the trans-decahydro-quinoxaline backbone is severely restricted. This rigidity is not a limitation but a strategic advantage; it pre-organizes the coordination sphere, minimizes non-productive catalyst conformations, and creates a deeply shielded and well-defined chiral pocket. The result is often a significant enhancement in enantioselectivity, making it a ligand of choice for challenging asymmetric transformations.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the application of trans-decahydro-quinoxaline in key catalytic reactions.

Caption: Logical workflow from ligand structure to catalytic performance.

Synthesis and Optical Resolution: Accessing the Enantiopure Ligand

The parent quinoxaline molecule serves as the readily available starting material. The synthesis involves a two-stage process: exhaustive hydrogenation to create the racemic trans-diamine, followed by classical resolution to separate the enantiomers.

The exhaustive hydrogenation of the aromatic quinoxaline core is a robust method to generate the desired saturated bicyclic framework.

-

Rationale: Ruthenium on carbon (Ru/C) is an effective and robust catalyst for the hydrogenation of N-heterocycles under high pressure. Methanol is a suitable polar solvent that solubilizes the starting material and product. High pressure and elevated temperature are necessary to overcome the aromaticity and achieve complete saturation of both rings.

-

Materials:

-

Quinoxaline (1.0 eq)

-

5% Ruthenium on carbon (Ru/C), 50% wet (0.1 eq by weight)

-

Methanol (MeOH)

-

High-pressure autoclave equipped with a stirrer and temperature control

-

-

Procedure:

-

In a suitable glass liner, dissolve quinoxaline in methanol (approx. 0.5 M concentration).

-

Carefully add the wet Ru/C catalyst to the solution.

-

Place the liner in the high-pressure autoclave. Seal the vessel according to the manufacturer's instructions.

-

Purge the autoclave 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 70-100 atm (1000-1500 psi).

-

Begin stirring and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

-

Cool the autoclave to ambient temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Open the vessel, remove the liner, and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

-

The trans isomer can be isolated and purified from the cis isomer by fractional distillation or crystallization.

-

Classical resolution remains the most practical method for obtaining the enantiopure diamines on a preparative scale.

-

Rationale: The basic nitrogen atoms of the diamine react with a chiral acid to form diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, which can then be isolated. Treatment with a base regenerates the enantiopure free diamine. (+)-Dibenzoyl-D-tartaric acid is a common and effective resolving agent for chiral diamines.

-

Materials:

-

(±)-trans-Decahydro-quinoxaline (1.0 eq)

-

(+)-Dibenzoyl-D-tartaric acid (1.0 eq)

-

Methanol (MeOH)

-

2 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (±)-trans-decahydro-quinoxaline in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in hot methanol.

-

Slowly add the tartaric acid solution to the diamine solution with stirring.

-

Allow the resulting mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol. The enantiomeric purity of the diamine can be enriched by recrystallizing this salt from methanol.

-

To recover the free diamine, suspend the crystalline salt in water and add 2 M NaOH solution until the pH is >12.

-

Extract the aqueous layer 3-4 times with DCM or EtOAc.

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the enantiomerically enriched trans-decahydro-quinoxaline.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar basification and extraction procedure.

-

Core Application: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. Ru(II)-arene complexes bearing C₂-symmetric diamine ligands are exceptionally effective catalysts for this reaction, using isopropanol as a safe and inexpensive hydrogen source.[1]

The accepted mechanism for this transformation involves a concerted, outer-sphere hydrogen transfer.[2] The key steps are:

-

Catalyst Activation: The Ru-Cl precatalyst reacts with a base (e.g., KOH or t-BuOK) and isopropanol to form the active 18-electron Ru-hydride species.

-

Substrate Coordination: The ketone substrate coordinates to the Lewis acidic ruthenium center.

-

Hydrogen Transfer: The reaction proceeds via a six-membered pericyclic transition state. The Ru-H (hydride) and the N-H from the protonated diamine ligand simultaneously transfer to the carbonyl oxygen and carbon, respectively. The rigid diamine ligand's steric bulk dictates the facial selectivity of the ketone's approach, thereby controlling the stereochemistry of the newly formed chiral center.

-

Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the 16-electron Ru-amido complex is regenerated. This species then reacts with another molecule of isopropanol to regenerate the active Ru-hydride catalyst, releasing acetone as the byproduct.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

-

Materials:

-

[RuCl₂(p-cymene)]₂ (0.005 eq)

-

(1R,9R)-trans-Decahydro-quinoxaline (0.011 eq)

-

Acetophenone (1.0 eq)

-

Anhydrous isopropanol (iPrOH)

-

Potassium tert-butoxide (KOtBu) (0.1 eq)

-

Inert atmosphere glovebox or Schlenk line

-

-

Procedure:

-

Catalyst Pre-formation (Critical Step): In a glovebox, add [RuCl₂(p-cymene)]₂ and (1R,9R)-trans-decahydro-quinoxaline to a dry Schlenk flask equipped with a magnetic stir bar. Add half of the total anhydrous isopropanol. Stir the resulting orange solution at room temperature for 30-60 minutes to ensure complete formation of the monomeric catalyst complex.

-

Reaction Assembly: In a separate flask, dissolve the acetophenone and potassium tert-butoxide in the remaining anhydrous isopropanol.

-

Initiation: Transfer the substrate/base solution to the flask containing the pre-formed catalyst via cannula.

-

Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a small amount of water. Remove the isopropanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification and Analysis: Purify the crude 1-phenylethanol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

-

| Substrate | Product Configuration | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |

| Acetophenone | (R)-1-Phenylethanol | 1.0 | 1 | >99 | 98 |

| 1-Indanone | (R)-1-Indanol | 0.5 | 4 | 99 | 97 |

| Benzylacetone | (S)-4-Phenyl-2-butanol | 1.0 | 8 | 98 | 99 |

| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 1.0 | 2 | >99 | 97 |

Emerging Applications: Expanding the Catalytic Portfolio

The utility of trans-decahydro-quinoxaline is not confined to ATH. Its robust chiral architecture is being explored in other mechanistically distinct transformations.

The Henry reaction is a powerful C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[3] Copper(II) complexes of chiral diamines have emerged as effective catalysts.[4]

-

Mechanistic Insight: The Cu(II) center acts as a Lewis acid, coordinating and activating the aldehyde. The diamine ligand, deprotonated by a non-coordinating base, creates a chiral environment. The deprotonated nitroalkane (nitronate) then adds to one face of the activated aldehyde, with the stereochemistry dictated by the ligand's steric influence.

Rhodium catalysis offers a broad platform for asymmetric synthesis. Chiral diamines can serve as effective ligands in reactions like the conjugate addition of organoboron reagents to electron-deficient olefins.[5]

-

Mechanistic Insight: In a typical Michael addition, a Rh(I) precatalyst undergoes oxidative addition with an arylboronic acid. After transmetalation and ligand exchange, the chiral diamine-ligated Rh-aryl species delivers the aryl group to the enone substrate in a highly enantioselective manner, followed by reductive elimination to regenerate the active catalyst.

Conclusion and Outlook

trans-Decahydro-quinoxaline has cemented its position as a highly effective "privileged" ligand for asymmetric catalysis, most notably in the ruthenium-catalyzed transfer hydrogenation of ketones. Its conformational rigidity provides a distinct advantage over more flexible diamines, translating directly into superior enantiocontrol for a range of substrates. The protocols detailed herein provide a reliable foundation for researchers to employ this ligand in their synthetic endeavors.

Future work in this area will likely focus on derivatizing the decahydro-quinoxaline backbone to fine-tune steric and electronic properties, immobilizing these catalysts on solid supports for enhanced recyclability, and expanding their application to a wider array of important asymmetric transformations. The continued exploration of this powerful ligand scaffold promises to deliver new and innovative catalytic solutions for the efficient synthesis of enantiopure molecules.

References

-

Rusinov, G.L., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health (NIH). Available at: [Link]

-

Xu, A., et al. (2023). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). Available at: [Link]

-

Kim, B.T., et al. (2003). Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Aldehydes with Dioxane under KOH: Assistance of Cannizzaro Reaction. ResearchGate. Available at: [Link]

-

Gotor-Fernández, V., et al. (2015). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. MDPI. Available at: [Link]

-

Various Authors. (2016). Recent progress in copper catalyzed asymmetric Henry reaction. Chinese Chemical Letters. Available at: [Link]

-

Gao, J., et al. (2013). Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. National Institutes of Health (NIH). Available at: [Link]

-

Singh, F.V., & Wirth, T. (2018). Ruthenium Complexes for Catalytic Dehydrogenation of Hydrazine and Transfer Hydrogenation Reactions. PubMed. Available at: [Link]

-